1-Chloro-2-fluoroethane
Overview
Description
1-Chloro-2-fluoroethane is a halogenated hydrocarbon that has been the subject of various studies to understand its molecular structure and properties. The compound has two isomers, cis and trans, which have been analyzed to determine their equilibrium structures. These structures are significant for understanding the molecular interactions and properties of the compound .
Synthesis Analysis
While the provided papers do not directly address the synthesis of 1-Chloro-2-fluoroethane, they do provide insights into the molecular structure and properties that are essential for understanding the behavior of this compound in various chemical environments. The synthesis of such compounds typically involves halogenation reactions where fluorine and chlorine are introduced to an ethane molecule .
Molecular Structure Analysis
The molecular structure of 1-Chloro-2-fluoroethane has been extensively studied using various methods, including electron diffraction and microwave spectroscopy. The equilibrium structures for the cis and trans isomers have been reported, with detailed geometrical differences analyzed between the two forms. These studies have employed high-level theoretical calculations, such as coupled-cluster theory, to obtain accurate geometries .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 1-Chloro-2-fluoroethane. However, understanding the molecular structure and properties of this compound can provide insights into its reactivity. For example, the presence of halogen atoms could make it a candidate for nucleophilic substitution reactions or serve as a precursor for other chemical syntheses .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-Chloro-2-fluoroethane have been deduced from its molecular structure. Studies have determined various constants, such as ground-state rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants, which are crucial for understanding the behavior of the molecule. The bond lengths and angles have been accurately determined, providing a comprehensive understanding of the molecule's geometry .
The vibrational spectra of the compound have also been studied, with Raman and infrared spectroscopy used to analyze its conformational diversity. These studies are supported by computational methods like DFT and MP2 calculations, which help in understanding the vibrational modes and the stability of different conformers .
Scientific Research Applications
Phase Separation in Chemical Manufacturing
1-Chloro-2-fluoroethane plays a crucial role in the production of important chemical compounds. Kang & Lee (1995) studied liquid-liquid equilibria involving 1-Chloro-2-fluoroethane in a ternary system with hydrogen fluoride and 1,1-dichloro-1-fluoroethane. This research is significant in the design of phase separators in the chemical manufacturing process, especially for products like poly(vinylidene fluoride) (Kang & Lee, 1995).
Study of Thermal Decomposition
Cadman, Day, & Trotman-Dickenson (1971) explored the thermal decomposition of 1-chloro-2-fluoroethane. Their work provides insights into the chemical behavior of 1-chloro-2-fluoroethane under high temperatures, which is vital for understanding its stability and reactivity in various industrial processes (Cadman, Day, & Trotman-Dickenson, 1971).
Infrared Spectroscopy and Molecular Structure
Miller, Stone, & Philips (1995) conducted high-resolution infrared spectroscopy of 1-chloro-2-fluoroethane, contributing to the understanding of its molecular structure and vibrational mode coupling. This research aids in the precise characterization of 1-chloro-2-fluoroethane for various scientific applications (Miller, Stone, & Philips, 1995).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The study of conformational equilibria and rates of conformational interconversion in halogenated ethanes, including 1-chloro-2-fluoroethane, was explored by Weigert et al. (1970) using NMR spectroscopy. This research is important in the field of organic chemistry for understanding the dynamic behavior of molecular structures (Weigert et al., 1970).
Solvent-Solute Interactions
Herrebout & Veken (1996) investigated the interactions between 1-chloro-2-fluoroethane and liquid noble gases, providing valuable data on how this compound behaves in different solvents. This research is significant for applications in solution chemistry and materials science (Herrebout & Veken, 1996).
Rotational Spectrum and Molecular Dynamics
The rotational spectrum and internal rotation barrier of 1-chloro-1-fluoroethane, closely related to 1-chloro-2-fluoroethane, were analyzed by Hinze et al. (1996). This study contributes to the broader understanding of the molecular dynamics and structure of halogenated ethanes (Hinze et al., 1996).
Safety And Hazards
1-Chloro-2-fluoroethane is highly flammable and toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation and harms public health and the environment by destroying ozone in the upper atmosphere . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
1-chloro-2-fluoroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4ClF/c3-1-2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZJSKSPVQQGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073234 | |
Record name | HCFC-151 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
Record name | 1-Chloro-2-fluoroethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2863 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
59 °C | |
Record name | 1-CHLORO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in alcohol, ether, In water, 2440 mg/l @ 25 °C | |
Record name | 1-CHLORO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.1747 g/cu cm @ 20 °C | |
Record name | 1-CHLORO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
259.0 [mmHg] | |
Record name | 1-Chloro-2-fluoroethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2863 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1-Chloro-2-fluoroethane | |
CAS RN |
762-50-5 | |
Record name | Ethane, 1-chloro-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=762-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-fluoroethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000762505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HCFC-151 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-CHLORO-2-FLUOROETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H83988O0RW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1-CHLORO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
< -50 °C | |
Record name | 1-CHLORO-2-FLUOROETHANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6787 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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